(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 1285650-24-9) is a pyrazole-carbohydrazide derivative with the molecular formula C₂₀H₁₈N₄O (molecular weight: 330.39 g/mol). Its structure comprises a pyrazole core substituted with a phenyl group at position 3 and a hydrazide moiety linked to an (E)-2-methyl-3-phenylallylidene group (Fig. 1). This compound belongs to a class of Schiff base derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Key structural features include:
- Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms.
- Hydrazide bridge: Connects the pyrazole core to the allylidene group.
- Allylidene substituent: An (E)-configured α,β-unsaturated ketimine group with methyl and phenyl substituents, contributing to π-conjugation and steric effects.
The compound has been characterized via FT-IR, ¹H-NMR, ESI-MS, and X-ray crystallography in related studies . Its IUPAC name varies slightly across languages but consistently reflects the (E,E)-stereochemistry of the allylidene and hydrazide moieties .
Properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15(12-16-8-4-2-5-9-16)14-21-24-20(25)19-13-18(22-23-19)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23)(H,24,25)/b15-12+,21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWMOOCCJKAEY-XBPMTVKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with (E)-2-methyl-3-phenylacrolein. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar hydrazone compounds are often synthesized using batch or continuous flow reactors. These methods allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the condensation of 2-methyl-3-phenylallylaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. The resulting structure is characterized by the presence of a pyrazole ring, which is known for its versatility in drug design. The molecular formula is with a molecular weight of approximately 344.4 g/mol .
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit potent antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for preventing oxidative stress-related diseases . In vitro assays have shown that it can effectively reduce reactive oxygen species (ROS), suggesting potential applications in treating conditions like cancer and neurodegenerative diseases.
Antimicrobial Properties
Numerous studies have reported the antimicrobial activity of pyrazole derivatives, including (E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide. This compound has demonstrated effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent . The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has shown promising results in preclinical models, suggesting its utility as a lead compound for developing new anticancer therapies.
Biological Evaluation
A study conducted on a series of pyrazole derivatives, including this compound, assessed their biological activities using various assays such as MTT and DPPH radical scavenging tests. Results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity in normal cells .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and inflammation pathways. These studies suggest that the compound could serve as a potent inhibitor due to favorable interactions with target proteins .
Mechanism of Action
The mechanism of action of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds like E-MBPC and E-MABPC with methoxy or dimethylamino substituents exhibit enhanced solubility and bioactivity compared to halogenated analogs like E-DPPC .
Spectroscopic and Computational Comparisons
Table 1: Spectroscopic and DFT Data for Selected Compounds
Key Findings :
- C=O Stretching Frequency : Electron-withdrawing groups (e.g., Cl in E-DPPC) increase the C=O stretching frequency due to reduced electron density .
- HOMO-LUMO Gaps : The target compound’s higher gap (4.25 eV) suggests greater kinetic stability compared to E-MABPC (3.75 eV), which may correlate with reduced reactivity .
- Solvation Energies : E-DPPC exhibits the most favorable solvation energy (-14.8 kcal/mol), attributed to polar Cl substituents enhancing aqueous interactions .
Biological Activity
(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 344.4 g/mol. Its structure features a pyrazole ring, which is known for various biological activities. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.4 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures to this compound exhibit potent anticancer properties. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibition of cancer cell proliferation and induced apoptosis in various cancer cell lines, including MCF-7 breast cancer cells .
Case Study : In vitro tests revealed that certain analogs inhibited cell growth in concentrations ranging from 0.3 to 24 µM, with specific compounds demonstrating dual inhibition of EGFR and VEGFR2 pathways, crucial for tumor growth and angiogenesis .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
Research Findings : A study indicated that certain pyrazole derivatives significantly lowered levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents .
Mechanistic Studies
Mechanistic studies using molecular docking techniques have provided insights into how this compound interacts with biological targets. These studies typically focus on the binding affinities to key proteins involved in cancer progression and inflammation.
Example Findings :
- Binding Affinity : The compound showed a high binding affinity for EGFR, indicating potential as an inhibitor in cancer therapy.
- Cell Cycle Arrest : In MCF-7 cells, it induced cell cycle arrest at the G2/M phase, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization techniques for synthesizing (E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting hydrazine derivatives with appropriate carbonyl precursors under reflux in ethanol. Characterization typically involves:
- FT-IR to confirm functional groups (e.g., C=O, N-H stretches).
- ¹H-NMR/¹³C-NMR to verify proton environments and carbon frameworks.
- ESI-MS for molecular ion validation.
- Single-crystal X-ray diffraction to resolve 3D geometry and confirm stereochemistry .
- Example Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux (78°C) | 6–8 h | 70–85% |
Q. Which spectroscopic methods are critical for confirming the structure of pyrazole-carbohydrazide derivatives?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies carbonyl (1650–1680 cm⁻¹) and hydrazide N-H (3200–3300 cm⁻¹) vibrations.
- ¹H-NMR : Signals for imine protons (δ 8.2–8.5 ppm) and pyrazole protons (δ 6.0–7.5 ppm).
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and molecular packing .
Advanced Research Questions
How do hybrid DFT methods (e.g., B3LYP/6-311 G ) elucidate the electronic and structural properties of this compound?**
- Methodological Answer :
- Gas vs. Solvent Phase : B3LYP/6-311 G** calculations in gas phase and aqueous solution (via SCRF/IEFPCM models) reveal solvation effects on bond lengths, dipole moments, and HOMO-LUMO gaps.
- NBO Analysis : Identifies hyperconjugative interactions (e.g., n→π* in the hydrazide moiety).
- AIM Topology : Maps electron density critical points to assess intramolecular hydrogen bonding .
- Example Data :
| Parameter | X-ray (Å) | DFT (Gas) | DFT (Aqueous) |
|---|---|---|---|
| C=N (imine) | 1.28 | 1.29 | 1.31 |
| N-N (hydrazide) | 1.38 | 1.37 | 1.39 |
Q. What challenges arise in correlating experimental crystallographic data with DFT results, and how can they be addressed?
- Methodological Answer :
- Discrepancies : Crystal packing forces may distort bond lengths/angles compared to isolated molecules in DFT.
- Mitigation Strategies :
Use SHELXL for refining crystallographic data to minimize residual electron density errors .
Compare experimental vs. theoretical IR/Raman spectra to validate vibrational modes .
- Case Study : A 0.02 Å deviation in C=O bond lengths between X-ray and DFT was attributed to crystal lattice constraints .
Q. How can molecular docking studies be designed to evaluate potential biological activity?
- Methodological Answer :
- Target Selection : Prioritize receptors with known pyrazole interactions (e.g., kinases, GPCRs).
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with positive controls (e.g., co-crystallized ligands).
- Example : Docking against COX-2 revealed hydrogen bonding with Ser530 and hydrophobic interactions with Val349 .
Data Contradiction Analysis
Q. How should researchers address contradictions between experimental and computational vibrational spectra?
- Methodological Answer :
- Source of Errors : Overestimation of harmonic frequencies in DFT vs. anharmonic experimental peaks.
- Resolution : Apply scaling factors (e.g., 0.961 for B3LYP/6-311 G**) to align theoretical and experimental FT-IR data .
- Case Study : A 15 cm⁻¹ shift in N-H stretches was resolved by incorporating solvent effects in SCRF calculations .
Tools and Software
Q. Which crystallographic software packages are recommended for refining complex pyrazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
